molecular formula C5H8N2 B150817 (1H-Pyrrol-3-yl)methanamine CAS No. 888473-50-5

(1H-Pyrrol-3-yl)methanamine

Cat. No. B150817
M. Wt: 96.13 g/mol
InChI Key: YECAHBRVIMAHCI-UHFFFAOYSA-N
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Description

The compound (1H-Pyrrol-3-yl)methanamine is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. This particular derivative includes an amine group attached to the pyrrole ring, which can influence its chemical reactivity and physical properties. Although the provided papers do not directly discuss (1H-Pyrrol-3-yl)methanamine, they do provide insights into similar compounds and their chemistry, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related heterocyclic amines often involves condensation reactions or cycloaddition reactions. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was achieved through a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was performed at ambient temperature using a condensation reaction between two different amines in the presence of a drying agent . These methods could potentially be adapted for the synthesis of (1H-Pyrrol-3-yl)methanamine.

Molecular Structure Analysis

The molecular structure of heterocyclic amines is characterized by the presence of a heterocycle and an amine group. The structure of the compound influences its reactivity and interaction with other molecules. For example, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptides . The molecular structure is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as demonstrated for the N-pyrazolyl imine compound .

Chemical Reactions Analysis

The reactivity of heterocyclic amines like (1H-Pyrrol-3-yl)methanamine can be inferred from similar compounds. The presence of the amine group can facilitate various chemical reactions, including condensation and cycloaddition. The reactivity can also be influenced by the presence of substituents on the heterocycle or the amine nitrogen, as seen in the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1H-Pyrrol-3-yl)methanamine can be predicted based on the properties of similar compounds. These properties include solubility, melting point, and stability, which are often determined using techniques like DSC and elemental analysis . The presence of the amine group can also influence the compound's basicity and hydrogen bonding capability, affecting its solubility and interaction with other molecules.

Scientific Research Applications

Synthesis and Structural Analysis

  • Schiff Base Synthesis and Crystallography : Compounds synthesized through solid-state reactions using (1H-Pyrrol-3-yl)methanamine derivatives showed discrete dimers in their solid-state structures, supported by complementary hydrogen bonds. X-ray diffraction studies revealed details about symmetry and hydrogen bond lengths. Density Functional Theory (DFT) simulations provided insights into the energetics and structural conformations of these compounds (Akerman & Chiazzari, 2014).

Medicinal Chemistry and Drug Design

  • Derivative Synthesis for Drug Libraries : Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, synthesized using a compound similar to (1H-Pyrrol-3-yl)methanamine, were proposed as low molecular weight polar scaffolds. This is significant for constructing compound libraries in new drug searches. Conformational properties and the potential to generate 3D-shaped molecules were highlighted through X-ray diffraction studies (Yarmolchuk et al., 2011).

Catalysis and Complex Formation

  • Palladium and Platinum Complexes : New complexes were synthesized using (1H-Pyrrol-3-yl)methanamine-based Schiff base ligands, characterized by various spectroscopic methods, and their anticancer activity was investigated. These complexes showed promise in reducing cell viability in various cancer cell lines, indicating potential therapeutic applications (Mbugua et al., 2020).

Biological Studies and Photocytotoxicity

  • Photocytotoxic Iron(III) Complexes : Iron(III) complexes synthesized using pyridoxal Schiff bases of (1H-Pyrrol-3-yl)methanamine derivatives exhibited significant photocytotoxicity in cancer cells under red light. The complexes were absorbed by the nucleus and interacted with DNA, generating reactive oxygen species leading to apoptosis. This research showcases the potential of these compounds in photodynamic therapy for cancer treatment (Basu et al., 2014).

Electro-Optic Materials

  • Layer-by-Layer Self-Assembled Chromophores : A (1H-Pyrrol-3-yl)methanamine derivative was used in the synthesis of donor-acceptor chromophores for electro-optic materials. The synthesis, layer-by-layer self-assembly, and nonlinear optical properties were studied, indicating the compound's potential in electro-optic applications (Facchetti et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1H-pyrrol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECAHBRVIMAHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632652
Record name 1-(1H-Pyrrol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrol-3-yl)methanamine

CAS RN

888473-50-5
Record name 1-(1H-Pyrrol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
J Kour, K Singh - Bioinformation, 2013 - ncbi.nlm.nih.gov
The leukotrienes constitute a group of arachidonic acid-derived compounds with biologic activities suggesting important roles in inflammation and immediate hypersensitivity. Epidermis-…
Number of citations: 13 www.ncbi.nlm.nih.gov
SZ Liu, HH Xu - Journal of South China Agricultural University, 2009 - cabdirect.org
(4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine, a hapten of chlorfenapyr (CFP-NH 2), was synthesized by using technical grade …
Number of citations: 0 www.cabdirect.org
S Bhakta, N Scalacci, A Maitra, AK Brown… - Journal of Medicinal …, 2016 - ACS Publications
Novel pyrroles have been designed, synthesized, and evaluated against mycobacterial strains. The pyrroles have originally been designed as hybrids of the antitubercular drugs …
Number of citations: 55 pubs.acs.org
Y Arikawa, A Hasuoka, H Nishida, K Hirase… - Bioorganic & Medicinal …, 2015 - Elsevier
On the basis of a series of novel and potent potassium-competitive acid blockers represented by 1-sulfonylpyrrole derivative 7, we prepared several five-membered heterocyclic …
Number of citations: 10 www.sciencedirect.com
H Nishida, Y Arikawa, K Hirase, T Imaeda… - Bioorganic & Medicinal …, 2017 - Elsevier
With the aim to find a novel long-lasting potassium-competitive acid blocker (P-CAB) that would perfectly overcome the limitations of proton pump inhibitors (PPIs), we tried various …
Number of citations: 10 www.sciencedirect.com
D Semenya, M Touitou, D Masci, CM Ribeiro… - European Journal of …, 2022 - Elsevier
An exploration of the chemical space around a 2,5-dimethylpyrrole scaffold of antitubercular hit compound 1 has led to the identification of new derivatives active against Mycobacterium …
Number of citations: 7 www.sciencedirect.com
H Nishida, A Hasuoka, Y Arikawa, O Kurasawa… - Bioorganic & medicinal …, 2012 - Elsevier
To discover a gastric antisecretory agent more potent than existing proton pump inhibitors, novel pyrrole derivatives were synthesized, and their H + ,K + -ATPase inhibitory activities …
Number of citations: 53 www.sciencedirect.com
M Touitou - 2022 - kclpure.kcl.ac.uk
Pulmonary tuberculosis, caused by the pathogen Mycobacterium tuberculosis, was declared a world health emergency by the World Health Organisation (WHO) in 1993 and is among …
Number of citations: 0 kclpure.kcl.ac.uk
Z Luo, A Liu, Y Liu, G Wang, X Chen, H Wang… - … of Pharmaceutical and …, 2018 - Elsevier
Vonoprazan fumarate is a novel potassium-competitive acid blocker for the treatment of acid-related diseases. In the present study, a simple, fast, and economic reversed-phase liquid …
Number of citations: 14 www.sciencedirect.com

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